molecular formula C14H15N3O3 B14929345 2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14929345
M. Wt: 273.29 g/mol
InChI Key: WTVLCFCZKZFDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a benzylamino group and a pyrazole ring, making it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

The synthesis of 2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with benzylamine under specific conditions . The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

2-(benzylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-17-8-7-12(16-17)14(19)20-10-13(18)15-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,15,18)

InChI Key

WTVLCFCZKZFDSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.